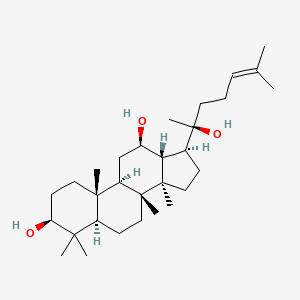
Sodium iodide I 123
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium iodide I 123 is a radioactive isotope of iodine used primarily in nuclear medicine for diagnostic purposes. It is particularly valuable in the evaluation of thyroid function and morphology due to its ability to be absorbed by the thyroid gland. The compound is administered orally and is known for its short half-life of approximately 13.2 hours, which makes it suitable for diagnostic imaging without prolonged radiation exposure .
Aplicaciones Científicas De Investigación
Sodium iodide I 123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: this compound is used to study biological processes involving iodine uptake and metabolism.
Métodos De Preparación
Sodium iodide I 123 is synthesized through several methods, primarily involving the irradiation of enriched tellurium or xenon. The most common methods include:
Proton Irradiation of Enriched Tellurium 124: This method involves bombarding tellurium 124 with protons, resulting in the formation of iodine 123.
Proton Irradiation of Enriched Xenon 124: In this method, xenon 124 is irradiated with protons, leading to the production of iodine 123.
Decay of Xenon 123: This method involves the decay of xenon 123 to iodine 123.
These methods ensure that the resulting this compound is carrier-free, meaning it does not contain any other isotopes of iodine or other elements.
Análisis De Reacciones Químicas
Sodium iodide I 123 undergoes several types of chemical reactions, including:
Oxidation: Sodium iodide can be oxidized to form iodine.
Reduction: It can be reduced back to iodide ions.
Common reagents used in these reactions include sulfuric acid, chlorine, and alkyl chlorides. The major products formed from these reactions are iodine, hydrogen iodide, and alkyl iodides.
Mecanismo De Acción
The mechanism of action of sodium iodide I 123 involves its absorption through the gastrointestinal tract and subsequent uptake by the thyroid gland. Once absorbed, it is incorporated into the thyroid gland, where it undergoes electron capture decay to form tellurium 123. This decay process emits gamma radiation, which can be detected using a gamma camera. This property makes this compound an effective diagnostic tool for evaluating thyroid function and morphology .
Comparación Con Compuestos Similares
Sodium iodide I 123 can be compared with other radioactive iodine isotopes, such as:
Sodium iodide I 125: Used for in vitro diagnostic tests and biological research due to its longer half-life.
Sodium iodide I 131: Used for therapeutic purposes, particularly in the treatment of thyroid cancer and hyperthyroidism, due to its beta-emitting properties.
This compound is unique in its suitability for diagnostic imaging due to its short half-life and gamma-emitting properties, which provide clear images with minimal radiation exposure compared to other isotopes.
Propiedades
Número CAS |
41927-88-2 |
|---|---|
Fórmula molecular |
INa |
Peso molecular |
145.89536 g/mol |
Nombre IUPAC |
sodium;iodine-123(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-4; |
Clave InChI |
FVAUCKIRQBBSSJ-VVUPZWBASA-M |
SMILES isomérico |
[Na+].[123I-] |
SMILES |
[Na+].[I-] |
SMILES canónico |
[Na+].[I-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
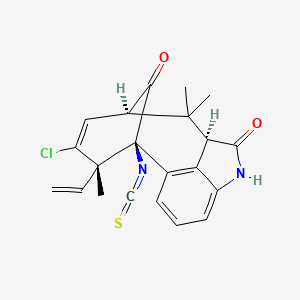


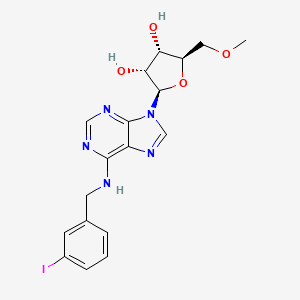
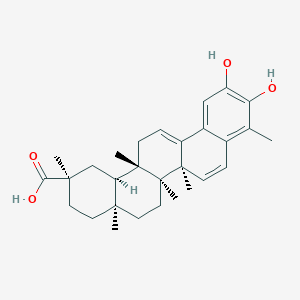
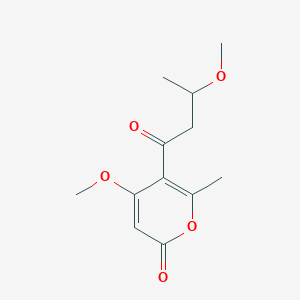
![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)
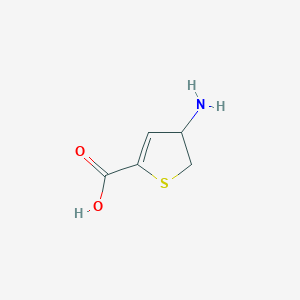
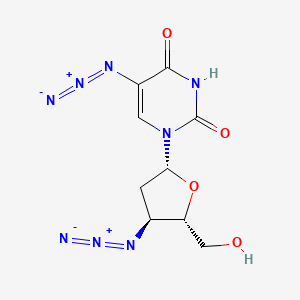
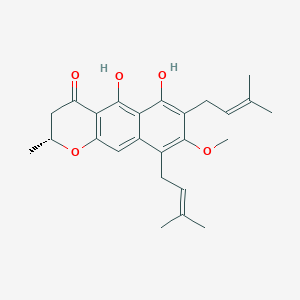
![(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)
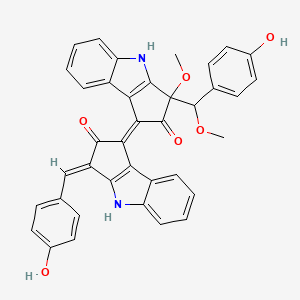
![(2S)-4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247641.png)
